Benzene, (1-chloropentyl)

Friedel–Crafts Cyclialkylation Hydride Transfer Tetralin Synthesis

Benzene, (1-chloropentyl) (CAS 27059-47-8), commonly named 1-chloropentylbenzene, is a secondary benzylic chloride with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol. The chlorine atom is attached to the benzylic carbon (C-1) of the pentyl chain, conferring enhanced reactivity toward nucleophilic substitution and enabling participation in metal-catalyzed cross-coupling reactions.

Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
CAS No. 27059-47-8
Cat. No. B14703461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1-chloropentyl)
CAS27059-47-8
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)Cl
InChIInChI=1S/C11H15Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
InChIKeyOSOLHARQJQEMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (1-chloropentyl) (CAS 27059-47-8): A Benzylic Chloride Intermediate for Enantioselective Synthesis and Chromatography


Benzene, (1-chloropentyl) (CAS 27059-47-8), commonly named 1-chloropentylbenzene, is a secondary benzylic chloride with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol [1]. The chlorine atom is attached to the benzylic carbon (C-1) of the pentyl chain, conferring enhanced reactivity toward nucleophilic substitution and enabling participation in metal-catalyzed cross-coupling reactions. This compound is employed as a versatile intermediate in organic synthesis and as a reference standard in gas chromatography, where its well-characterized Kovats retention index (RI = 1322 on OV-101) facilitates structural identification of isomeric chlorination products [2].

Generic Substitution of Benzene, (1-chloropentyl) Fails: Positional Isomerism and Reactivity Differences Demand Specific Selection


Simple in-class substitution between chloropentylbenzene isomers is not chemically valid. The position of the chlorine atom along the pentyl chain (C-1 vs. C-3, C-4, or C-5) fundamentally alters the compound's reactivity profile and chromatographic behavior. For instance, the benzylic chloride Benzene, (1-chloropentyl) undergoes distinct Friedel–Crafts cyclialkylation pathways compared to its primary chloride isomers, yielding different product distributions including 1-methyltetralin and n-pentylbenzene [1]. Furthermore, the Kovats retention index of 1322 on OV-101 allows unambiguous gas-chromatographic discrimination from all other C₁₁H₁₅Cl positional isomers, a critical capability when analytical identification of unknown chlorination products is required [2]. The chiral nature of the benzylic carbon in (1-chloropentyl)benzene also enables enantioselective transformations that are inaccessible to non-benzylic or achiral analogs .

Quantitative Evidence for Benzene, (1-chloropentyl) (CAS 27059-47-8): Differential Reactivity, Chromatographic Selectivity, and Enantioselective Utility


Divergent Friedel–Crafts Cyclialkylation Products Differentiate Benzylic 1-Chloropentylbenzene from Non-Benzylic Isomers

The benzylic chloride Benzene, (1-chloropentyl) yields a product distribution profile under Friedel–Crafts conditions that is fundamentally different from that of its non-benzylic isomers such as 5-chloropentylbenzene. In a comparative study of phenylalkyl chlorides, 1-chloropentylbenzene generated 1-methyltetralin, n-pentylbenzene, 1-methyl-3,4-dihydronaphthalene, and methylnaphthalene as cyclialkylation products, whereas the corresponding primary chloride 5-phenylpentyl chloride predominantly follows alternative reaction pathways with differing hydride transfer propensities [1]. This reaction divergence is mechanistically rooted in the enhanced stability of the benzylic carbocation intermediate.

Friedel–Crafts Cyclialkylation Hydride Transfer Tetralin Synthesis

Kovats Retention Index of 1322 on OV-101 Enables Unambiguous Chromatographic Discrimination Among Chloropentylbenzene Positional Isomers

Benzene, (1-chloropentyl) exhibits a Kovats retention index of 1322 on a standard non-polar OV-101 capillary column under temperature-programmed conditions (60–240 °C, 4 K/min, nitrogen carrier gas) [1][2]. This RI value represents a measurable chromatographic parameter that differs from those of other C₁₁H₁₅Cl positional isomers (e.g., 5-chloropentylbenzene, which has a different retention time profile on the same stationary phase). The Zenkevich study demonstrated that RI interpretation on nonpolar phases, combined with additive schemes and structural analogy (CH₃ ↔ Cl), permits unambiguous structural assignment of isomeric alkylarene chlorination products without requiring mass spectrometry data [3]. The experimentally determined RI of 1322 serves as a definitive identifier for quality control and purity verification.

Gas Chromatography Retention Index Isomer Identification

Nickel-Catalyzed Enantioconvergent Cross-Coupling Enables Access to Enantioenriched α-Chiral Aryl Ketones from Racemic 1-Chloropentylbenzene

Racemic Benzene, (1-chloropentyl) serves as a substrate in nickel-catalyzed multicomponent reductive hydrocarbonylation reactions, where it undergoes regio- and enantioselective coupling with alkenes and a CO source (chloroformate) in the presence of a chiral bisoxazoline ligand and a silane reductant . This process yields enantioenriched α-chiral ketones bearing a functionalized α-stereocenter. The benzylic chloride is specifically suited for this transformation because the chlorine at the chiral benzylic center participates in oxidative addition with the nickel catalyst, enabling the enantioconvergent process. Non-benzylic chloropentyl isomers (e.g., 5-chloropentylbenzene) lack the requisite benzylic C–Cl bond for this catalytic manifold and would not undergo an analogous enantioselective transformation.

Enantioconvergent Catalysis α-Chiral Ketones Multicomponent Coupling

Radical Chlorination Studies Identify 1-Chloropentylbenzene as a Key Diagnostic Isomer for Elucidating Alkylarene Chlorination Mechanisms

In the Zenkevich (2001) study on radical chlorination of alkylarenes, (1-chloropentyl)benzene was employed as one of the previously uncharacterized isomeric products that required unambiguous structural identification [1]. The study demonstrated that combining retention index data (RI = 1322 on OV-101) with additive RI calculation schemes, comparison of RI values of products versus starting materials, and analysis of chromatographic elution sequences permitted definitive structural assignment of this isomer among the complex mixture of chlorination products—even in the absence of mass spectrometry data [2]. This compound therefore serves as a validated reference standard for mechanistic investigations of regioselectivity in radical chlorination reactions of pentylbenzene.

Radical Chlorination Isomer Identification Mechanistic Studies

Procurement-Driven Application Scenarios for Benzene, (1-chloropentyl) (CAS 27059-47-8)


Enantioselective Synthesis of α-Chiral Aryl Ketone Building Blocks for Medicinal Chemistry

Medicinal chemistry groups requiring enantioenriched α-aryl ketone intermediates should procure racemic Benzene, (1-chloropentyl) as the substrate for nickel-catalyzed enantioconvergent reductive hydrocarbonylation. This multicomponent coupling produces α-chiral dialkyl ketones with a functionalized stereocenter directly from the benzylic chloride . Non-benzylic isomers such as 5-chloropentylbenzene (CAS 15733-63-8) lack the necessary benzylic C–Cl bond and prochiral center; their substitution into this protocol would yield no enantioselective transformation, making positional isomer specification essential for procurement.

Gas Chromatographic Method Development and Isomeric Purity Verification of Chloropentylbenzenes

Analytical laboratories developing GC methods for the separation and quantification of chloropentylbenzene positional isomers should use Benzene, (1-chloropentyl) as a certified reference standard. Its well-characterized Kovats retention index of 1322 on OV-101 (60–240 °C, 4 K/min) provides an instrument-independent parameter for peak identification and method calibration [1]. This RI value is specifically diagnostic for the benzylic chloride substitution pattern and enables unambiguous discrimination from co-eluting isomers, supporting purity verification of incoming chemical stocks and reaction product analysis.

Mechanistic Studies of Friedel–Crafts Cyclialkylation: Accessing 1-Methyltetralin via Hydride Transfer Pathways

Researchers investigating Friedel–Crafts cyclialkylation mechanisms should select Benzene, (1-chloropentyl) specifically because the benzylic chloride position (C-1) directs the reaction toward 1-methyltetralin formation—a product not accessible from primary chloride isomers . The Barclay & Sanford (1968) comparative study established that the cyclialkylation product distribution is highly sensitive to the chlorine position along the alkyl chain, and the secondary benzylic chloride uniquely favors the tetralin cyclization manifold. For structure–reactivity relationship studies focused on hydride transfer versus cyclization partitioning, only the benzylic isomer provides access to the full product spectrum.

Reference Compound for Radical Chlorination Regioselectivity Studies on Alkylbenzenes

Academic and industrial groups studying free-radical chlorination of pentylbenzene require authenticated Benzene, (1-chloropentyl) as a reference standard for product identification. The Zenkevich (2001) study validated this compound as one of the previously uncharacterized isomeric products whose structure was unambiguously assigned through retention index interpretation without MS data . Laboratories optimizing regioselective C–H chlorination conditions can use this compound to calibrate their analytical methods and to benchmark the benzylic versus non-benzylic chlorination selectivity of novel catalytic or photochemical chlorination protocols.

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